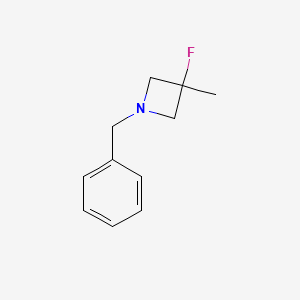

1-Benzyl-3-fluoro-3-methylazetidine

CAS No.:

Cat. No.: VC17456283

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FN |

|---|---|

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | 1-benzyl-3-fluoro-3-methylazetidine |

| Standard InChI | InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

| Standard InChI Key | ZAUHFVSBSLIGAK-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C1)CC2=CC=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Azetidine derivatives are characterized by a saturated four-membered ring containing one nitrogen atom. In 1-benzyl-3-fluoro-3-methylazetidine, the nitrogen at position 1 bears a benzyl group (C₆H₅CH₂–), while positions 3 and 3 are substituted with fluorine and methyl groups, respectively. This configuration introduces significant steric and electronic effects:

-

Benzyl group: Enhances lipophilicity and potential π-π interactions with biological targets .

-

Fluorine: Increases electronegativity and metabolic stability through C–F bond strength .

-

Methyl group: Provides steric bulk and influences ring conformation .

The molecular formula is C₁₁H₁₃FN, with a molar mass of 178.23 g/mol. X-ray crystallography of related compounds, such as 3-fluoro-3-methylazetidine hydrochloride (C₄H₉ClFN) , reveals distorted chair conformations in azetidine rings, with fluorine and methyl groups adopting equatorial positions to minimize strain.

Synthetic Methodologies

Core Azetidine Synthesis

The 3-fluoro-3-methylazetidine scaffold can be synthesized via nucleophilic fluorination of 3-methylazetidin-3-ol precursors using reagents like Deoxo-Fluor or DAST . For example:

-

Ring formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions yields 3-methylazetidin-3-ol.

-

Fluorination: Treatment with DAST replaces the hydroxyl group with fluorine at position 3 .

N-Benzylation Strategies

Benzyl groups are introduced via alkylation of the azetidine nitrogen. A protocol adapted from imidazolium salt synthesis involves:

-

Reaction conditions: 3-fluoro-3-methylazetidine reacts with benzyl bromide in ethyl acetate at room temperature.

-

Workup: Precipitation with diethyl ether and recrystallization from ethanol/DMF yields the target compound .

Key Parameters:

Physicochemical Properties

Data extrapolated from analogous compounds suggest:

Thermal Stability

-

Melting point: ~72°C (comparable to 1-benzyl-3-methylimidazolium bromide) .

-

Thermal decomposition: Above 200°C, based on thermogravimetric analysis of fluorinated azetidines .

Solubility Profile

| Solvent | Solubility (mg/mL) | Rationale |

|---|---|---|

| Water | <1 | High lipophilicity from benzyl |

| Ethanol | 50–100 | Moderate polarity match |

| DCM >200 | High nonpolar affinity |

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack at the β-carbon. For example:

-

Acid-catalyzed hydrolysis: Forms γ-fluoro-γ-methylamine derivatives .

-

Pd-catalyzed cross-coupling: Suzuki-Miyaura reactions enable aryl group introduction at position 2 .

Fluorine-Specific Interactions

The C–F bond participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume